molecular formula C16H16ClIN2O3S B12448691 N-(5-chloro-2-methylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(5-chloro-2-methylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12448691
M. Wt: 478.7 g/mol
InChI Key: OVUXZRDECMWWPS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chloro, iodo, and methylsulfonyl groups attached to a glycinamide backbone, making it a subject of interest for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylaniline, 4-iodoaniline, and methylsulfonyl chloride. The synthetic route may involve the following steps:

    Nitration and Reduction: Nitration of 5-chloro-2-methylaniline followed by reduction to obtain the corresponding amine.

    Coupling Reaction: Coupling of the amine with 4-iodoaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Sulfonylation: Introduction of the methylsulfonyl group using methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or iodo groups.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The presence of chloro, iodo, and methylsulfonyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(5-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(5-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-(5-chloro-2-methylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the iodo group, which can enhance its reactivity and binding properties compared to similar compounds with different halogen substituents. The combination of chloro, iodo, and methylsulfonyl groups provides a distinct chemical profile that can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C16H16ClIN2O3S

Molecular Weight

478.7 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H16ClIN2O3S/c1-11-3-4-12(17)9-15(11)19-16(21)10-20(24(2,22)23)14-7-5-13(18)6-8-14/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

OVUXZRDECMWWPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C

Origin of Product

United States

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